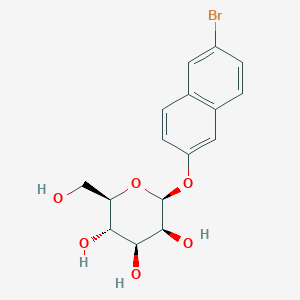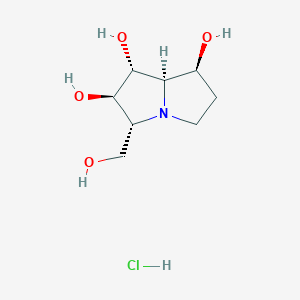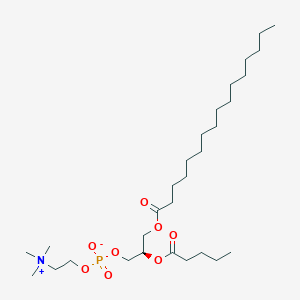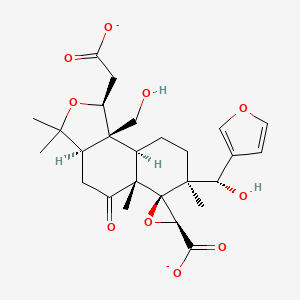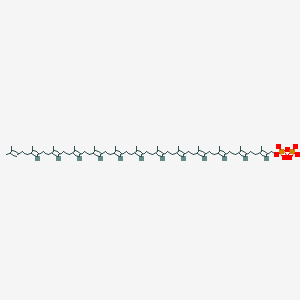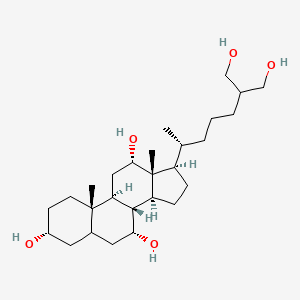
Cyprinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyprinol is a bile alcohol.
Scientific Research Applications
Nephritis Treatment in Dogs Research conducted in 2022 by Sukiasyan, Abovyan, Nikoghosyan, and Khachatryan revealed that the combined application of cyprinol-500, with other compounds, showed high therapeutic efficiency in treating dogs’ nephritis. This study highlights this compound's potential as part of an effective treatment regime for canine nephritis (Sukiasyan et al., 2022).
Properties and Applications in Fish A 2003 study by Goto, Holzinger, Hagey, Cerré, Ton-nu, Schteingart, Steinbach, Shneider, and Hofmann investigated the properties of 5α-cyprinol sulfate isolated from the bile of Asiatic carp. The study found that 5α-cyprinol sulfate is surface active, forms micelles, and is an efficient digestive detergent, suggesting its crucial role in the digestion process of cyprinid fish (Goto et al., 2003).
Liver Function Studies in Rats Yeh, Deng, Liu, and Hwang's 2007 research investigated the effects of bile acids and alcohols, including this compound sulfate, on liver function in rats. This study provides insights into how substances like this compound sulfate interact with liver functions, which is crucial for understanding its potential effects and applications in biological systems (Yeh et al., 2007).
Pharmacological and Physiological Studies In addition to the above studies, other research has focused on the pharmacological and physiological properties of this compound and its derivatives. These studies are essential in understanding the broader applications and effects of this compound in various biological and ecological contexts.
properties
Molecular Formula |
C27H48O5 |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(3R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C27H48O5/c1-16(5-4-6-17(14-28)15-29)20-7-8-21-25-22(13-24(32)27(20,21)3)26(2)10-9-19(30)11-18(26)12-23(25)31/h16-25,28-32H,4-15H2,1-3H3/t16-,18?,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
JNMALBXXJSWZQY-VKYZUIDCSA-N |
Isomeric SMILES |
C[C@H](CCCC(CO)CO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCCC(CO)CO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



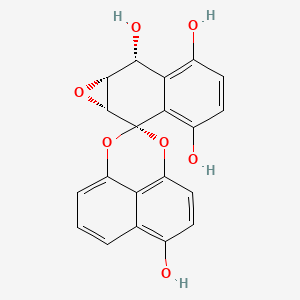
![alpha-(3-methylbut-2-en-1-yl)-omega-{4-[(2-acetamido-2-deoxy-alpha-D-glucopyranosyloxy)(hydroxy)phosphoryloxy]-2-methylbutyl}poly[(2E)-2-methylbut-2-ene-1,4-diyl]](/img/structure/B1263467.png)
![Ethyl 3-oxo-3-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]propanoate](/img/structure/B1263470.png)
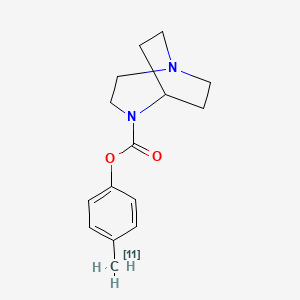

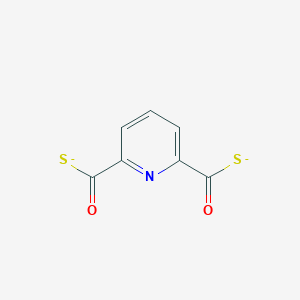
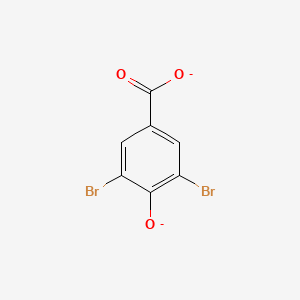
![3-[(Dodecylthiocarbonyl)Methyl]Glutarimide](/img/structure/B1263478.png)
